Ginsenoyne D

Description

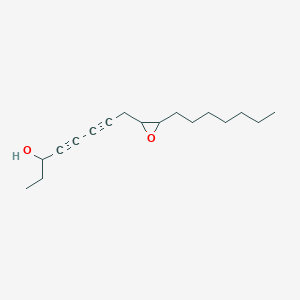

Structure

3D Structure

Properties

CAS No. |

139163-36-3 |

|---|---|

Molecular Formula |

C17H26O2 |

Molecular Weight |

262.4 g/mol |

IUPAC Name |

8-(3-heptyloxiran-2-yl)octa-4,6-diyn-3-ol |

InChI |

InChI=1S/C17H26O2/c1-3-5-6-7-10-13-16-17(19-16)14-11-8-9-12-15(18)4-2/h15-18H,3-7,10,13-14H2,1-2H3 |

InChI Key |

WDZQEROINMBCOK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC1C(O1)CC#CC#CC(CC)O |

Origin of Product |

United States |

Biosynthesis of Ginsenoyne D in Panax Plants

Origin of Precursors for Polyacetylene Biosynthesis

The carbon backbone of Ginsenoyne D, like other falcarinol-type polyacetylenes, is derived from fatty acid metabolism. mdpi.com Isotopic labeling studies have provided strong evidence that these C17 polyacetylenes originate from C18 unsaturated fatty acids, with oleic acid being a primary precursor. mdpi.com The biosynthesis of these foundational molecules involves the contribution of precursors from central metabolic pathways.

Role of Methylerythritol Phosphate (MEP) Pathway

The Methylerythritol Phosphate (MEP) pathway, active in plastids, also produces isoprenoid precursors. Similar to the MVA pathway, its direct role in providing the carbon skeleton for polyacetylenes is not established. The primary contribution to the biosynthesis of this compound comes from the fatty acid synthesis machinery, which utilizes acetyl-CoA derived from glycolysis.

Enzymatic Pathways Leading to this compound Formation

The transformation of a simple fatty acid into the complex structure of this compound involves a series of enzymatic reactions, including desaturation, elongation, and hydroxylation.

Initial Cyclization and Elongation Steps

The biosynthesis of C17 polyacetylenes is believed to commence with the desaturation of oleic acid. A key intermediate in this pathway is crepenynic acid, which possesses a triple bond. This transformation is catalyzed by a specialized class of enzymes known as fatty acid desaturases, specifically FAD2-like enzymes. These enzymes are responsible for introducing the characteristic carbon-carbon triple bonds into the fatty acid chain. nih.gov Subsequent steps likely involve further desaturation and chain-shortening reactions to yield the C17 backbone.

Table 1: Key Precursors and Intermediates in Polyacetylene Biosynthesis

| Precursor/Intermediate | Chemical Formula | Role in Biosynthesis |

| Oleic Acid | C₁₈H₃₄O₂ | Initial fatty acid precursor. |

| Crepenynic Acid | C₁₈H₃₀O₂ | Key intermediate with a triple bond. |

| Falcarinol | C₁₇H₂₄O | A common C17 polyacetylene, structurally related to this compound. |

Hydroxylation and Other Post-Synthetic Modifications

Once the basic C17 polyacetylene skeleton is formed, further modifications, such as hydroxylation, are necessary to produce the final structure of this compound. The precise enzymes responsible for the specific hydroxylation patterns observed in this compound have not been fully characterized in Panax ginseng. However, it is hypothesized that cytochrome P450 monooxygenases and other oxidoreductases play a crucial role in these post-synthetic modifications, adding hydroxyl groups to specific positions on the molecule. mdpi.com

Genetic and Molecular Regulation of this compound Biosynthesis

The biosynthesis of specialized metabolites like this compound is tightly regulated at the genetic and molecular level to ensure its production occurs at the appropriate time and in the correct tissues. While the regulatory networks governing ginsenoside biosynthesis have been more extensively studied, insights into the control of polyacetylene production are emerging.

The expression of genes encoding key biosynthetic enzymes, such as the FAD2-like desaturases, is a critical control point. nih.gov Various transcription factors, which are proteins that bind to specific DNA sequences to control the rate of transcription, are likely involved in modulating the expression of these genes.

Table 2: Potential Regulatory Factors in Polyacetylene Biosynthesis

| Regulatory Factor | Type | Potential Role |

| Transcription Factors | Protein | Regulation of biosynthetic gene expression. |

| Environmental Stimuli | Abiotic/Biotic | Induction of defense-related compounds like polyacetylenes. |

| Developmental Cues | Internal Signals | Tissue-specific and developmental stage-specific accumulation. |

Studies in related plant families, such as the Apiaceae, suggest that the expression of polyacetylene biosynthetic genes can be induced by various environmental stressors, indicating their role as phytoalexins in plant defense. plantae.org It is plausible that similar regulatory mechanisms are at play in Panax species, where the production of this compound could be part of the plant's defense response. However, the specific transcription factors and signaling pathways that control this compound biosynthesis in Panax remain an active area of research.

Identification of Biosynthetic Genes

The specific genes responsible for the biosynthesis of this compound in Panax have not yet been definitively identified and characterized. However, based on the proposed pathway and research in other polyacetylene-producing plants such as carrot (Daucus carota) and Bidens pilosa, the key enzymes are predicted to be modified fatty acid desaturases (FADs). plantae.orgmdpi.com These enzymes belong to the FAD2 family, which typically introduces double bonds into fatty acids, but some members have evolved specialized functions to create triple bonds (acetylenases). plantae.orgnih.gov

The biosynthesis is thought to proceed through the following steps, each catalyzed by specific, yet-to-be-identified enzymes in Panax:

Desaturation: A standard Δ12 oleate (B1233923) desaturase (a FAD2-type enzyme) converts oleic acid into linoleic acid.

Acetylenation: A specialized Δ12-fatty acid acetylenase introduces the first triple bond, converting linoleic acid into crepenynic acid.

Further Modifications: Additional desaturases, hydroxylases, and other modifying enzymes would then act on this intermediate to produce the specific structure of this compound.

The identification of these biosynthetic genes in Panax will likely rely on genome mining for FAD2-like gene sequences and correlating their expression patterns in different tissues with the accumulation of this compound and other polyacetylenes. plantae.org

| Gene/Enzyme Class | Putative Function | Substrate | Product | Evidence Basis |

|---|---|---|---|---|

| Δ12 Oleate Desaturase (FAD2-type) | Introduces a double bond at the Δ12 position | Oleic acid | Linoleic acid | General fatty acid metabolism; pathway studies in other plants mdpi.com |

| Δ12 Fatty Acid Acetylenase (Modified FAD2) | Introduces a triple bond from a double bond | Linoleic acid | Crepenynic acid | Gene characterization in other polyacetylene-producing species plantae.orgnih.gov |

| Front-End Desaturases | Introduce further double or triple bonds | Crepenynic acid or its derivatives | Polyacetylene intermediates | Known mechanisms of polyunsaturated fatty acid synthesis nih.govusask.ca |

| Cytochrome P450 Hydroxylases | Introduce hydroxyl (-OH) groups | Polyacetylene backbone | Hydroxylated polyacetylenes | Common modification step in secondary metabolism |

Transcriptional Regulation of Polyacetylene Pathways

The regulatory networks controlling the expression of polyacetylene biosynthetic genes in Panax are largely unknown. Research into the transcriptional regulation of secondary metabolism in ginseng has predominantly focused on the biosynthesis of ginsenosides (B1230088), a different class of compounds. nih.gov However, general principles of plant secondary metabolism regulation suggest that the polyacetylene pathway is likely controlled by specific transcription factors (TFs). nih.gov

These TFs would bind to promoter regions of the biosynthetic genes, coordinating their expression in response to developmental signals (e.g., tissue-specific accumulation) and environmental stimuli. frontiersin.orgfrontiersin.org In many plants, polyacetylenes function as phytoalexins, compounds produced during pathogen attack. plantae.org This suggests that their biosynthesis in Panax may be upregulated by stress-responsive signaling pathways, which are often mediated by TF families such as WRKY, bHLH, and MYB. The elucidation of these regulatory mechanisms awaits the identification of the core biosynthetic genes and subsequent studies of their promoter regions and interacting TFs.

Biotechnological Strategies for this compound Production

The unique biological activities of polyacetylenes like this compound have generated interest in developing sustainable and scalable production methods beyond extraction from slow-growing Panax plants. Biotechnological approaches, including metabolic engineering in microorganisms and genetic engineering of plants, offer promising future avenues, although research specifically targeting this compound is still in its infancy.

Metabolic Engineering in Heterologous Systems (e.g., Microbial Cell Factories)

Currently, there are no reports of the complete heterologous biosynthesis of this compound in microbial systems. The primary obstacle is the lack of identified and cloned biosynthetic genes from Panax. However, the yeast Saccharomyces cerevisiae is a well-established platform for producing fatty acid-derived molecules and serves as a promising chassis for future efforts. nih.govnih.govmdpi.com

A theoretical strategy for engineering yeast to produce this compound would involve:

Gene Discovery: Identification and cloning of the entire enzymatic pathway from Panax, including all necessary desaturases, acetylenases, and modifying enzymes.

Pathway Reconstruction: Expression of these plant genes in yeast. Yeast naturally produces the oleic acid precursor, providing a starting point for the pathway.

Optimization: Fine-tuning the expression of the heterologous enzymes to maximize flux towards the final product and avoid the accumulation of toxic intermediates. This can involve promoter engineering and modifying the host's native metabolism to increase precursor supply. mdpi.com

The successful expression of FAD2-type enzymes from other plants in yeast has already been demonstrated, confirming the feasibility of using this system to produce specialized fatty acids and their derivatives once the relevant genes are available. plantae.orgusask.ca

| Step | Objective | Key Components / Actions | Challenges |

|---|---|---|---|

| 1. Gene Identification | Isolate all necessary biosynthetic genes from Panax. | Transcriptome sequencing, comparative genomics, functional characterization. | Genes are currently unknown. |

| 2. Host Strain Engineering | Prepare a yeast strain for efficient production. | Introduce plant genes into the yeast genome or on plasmids. | Codon optimization, proper protein folding and localization. |

| 3. Precursor Supply | Ensure sufficient oleic acid is available. | Upregulate native yeast fatty acid synthesis pathways. | Balancing precursor flux with host cell viability. |

| 4. Pathway Optimization | Maximize product titer, rate, and yield. | Promoter tuning, enzyme engineering, process optimization in bioreactors. | Toxicity of intermediates, low enzyme efficiency. |

Plant Genetic Engineering for Enhanced Accumulation

Another potential strategy is to use genetic engineering to increase the production of this compound directly within Panax plants or their cultured cells (e.g., hairy roots). This approach has been explored for enhancing ginsenoside production but has not yet been applied to polyacetylenes.

Potential genetic engineering strategies include:

Overexpression of Biosynthetic Genes: Once the rate-limiting enzymes in the this compound pathway are identified, their corresponding genes could be overexpressed in Panax to boost production.

Manipulation of Regulatory Factors: Overexpressing a positive transcription factor or knocking out a negative regulator of the polyacetylene pathway could simultaneously upregulate all the necessary biosynthetic genes, leading to higher accumulation of the final product.

Metabolic Channeling: Engineering enzymes to be physically close to one another can improve efficiency and reduce the loss of intermediates to competing pathways.

The development of efficient transformation protocols for Panax and a deeper understanding of the polyacetylene biosynthetic pathway are essential prerequisites for successfully applying these advanced genetic engineering techniques. nih.gov

Synthetic Chemistry of Ginsenoyne D and Analogues

Total Synthesis Approaches for Ginsenoyne D

A total synthesis of this compound, though not explicitly detailed in the literature, can be conceptualized based on the successful syntheses of other members of the panaxynol (B1672038) family. A logical retrosynthetic analysis of this compound would disconnect the molecule into key fragments, allowing for their individual stereocontrolled synthesis and subsequent coupling.

Key synthetic challenges include the construction of the conjugated diyne system, the stereoselective formation of the alcohol and epoxide functionalities, and the installation of the terminal vinyl group. Established methodologies for the synthesis of similar polyacetylenes provide a reliable roadmap.

Key Reactions and Strategies:

Cadiot-Chodkiewicz Coupling: This reaction is a powerful tool for the formation of unsymmetrical diynes and would be instrumental in coupling a terminal alkyne fragment with a bromoalkyne fragment to construct the core diyne structure of this compound. Several syntheses of panaxytriol (B31408) and its stereoisomers have successfully employed this reaction. researchgate.net

Asymmetric Epoxidation: The Sharpless asymmetric epoxidation is a well-established method for the enantioselective synthesis of epoxides from allylic alcohols. This would be a crucial step in setting the stereochemistry of the epoxide ring found in this compound.

Asymmetric Alkynylation: To install the chiral alcohol, an asymmetric alkynylation of an appropriate aldehyde with a terminal alkyne fragment can be utilized. Catalytic systems, such as those based on zinc and chiral ligands (e.g., BINOL), have been shown to be effective in similar syntheses. researchgate.net

Stereocontrolled Reduction: The reduction of ketone intermediates to secondary alcohols with high stereoselectivity is another critical aspect. Reagents such as those used in Noyori asymmetric hydrogenation or substrate-directed reductions can be employed to achieve the desired stereoisomer.

A plausible synthetic sequence would involve the preparation of two key building blocks: a chiral epoxide fragment containing the terminal vinyl group and a second fragment bearing the remaining carbon chain. These fragments would then be coupled, likely via a Cadiot-Chodkiewicz reaction, to assemble the full carbon skeleton of this compound.

Biomimetic Synthesis of this compound and Related Polyacetylenes

Biomimetic synthesis aims to mimic the biosynthetic pathways occurring in nature to construct complex molecules. For polyacetylenes from Panax species, the biosynthesis is believed to involve the desaturation and modification of fatty acids like oleic acid. mdpi.comresearchgate.netnih.gov Isotope labeling studies have provided evidence for the formation of the polyacetylene backbone through a crepenynic acid pathway. mdpi.comresearchgate.netdntb.gov.ua

While a direct biomimetic synthesis of this compound has not been reported, the synthesis of 2'-epi-ginsenoyne L offers a compelling example of a biomimetic approach to a related compound. This synthesis utilized a hetero-Diels-Alder reaction, which is a plausible biosynthetic step for the formation of certain ginsenoyne structures.

Strategies for the Synthesis of Novel this compound Structural Analogues

The synthesis of structural analogues of this compound is a valuable strategy for exploring structure-activity relationships and developing new therapeutic agents. By systematically modifying different parts of the molecule, chemists can probe the importance of various functional groups for its biological activity.

Key Areas for Modification:

Alkyne Chain: The length and degree of unsaturation of the polyacetylene chain can be varied. Homologues with shorter or longer carbon chains, as well as analogues with fewer or more alkyne units, can be synthesized to assess the impact on bioactivity.

Epoxide Ring: The epoxide can be replaced with other functional groups, such as a diol, a cyclic ether, or an aziridine, to investigate the role of the epoxide in biological interactions. The stereochemistry of the epoxide can also be systematically varied.

Hydroxyl Group: The position and stereochemistry of the hydroxyl group can be altered. Esterification or etherification of the hydroxyl group can also lead to novel analogues with different physicochemical properties.

Terminal Olefin: The terminal vinyl group can be modified to other functionalities, such as an ethyl group, an ester, or a small heterocyclic ring.

The synthesis of these analogues would employ similar synthetic methodologies as the total synthesis of the natural product, but with the use of appropriately modified building blocks. The development of a flexible synthetic route that allows for late-stage diversification would be particularly advantageous for creating a library of analogues.

Chemoenzymatic Transformations for this compound Derivatization

Chemoenzymatic synthesis combines the strengths of chemical synthesis with the high selectivity and mild reaction conditions of enzymatic transformations. monash.edubeilstein-journals.org This approach is particularly well-suited for the derivatization of natural products like this compound, allowing for precise modifications that may be difficult to achieve with purely chemical methods.

While specific chemoenzymatic derivatizations of this compound are not documented, the principles can be applied based on work with related polyacetylenes. capes.gov.brresearchgate.net

Potential Chemoenzymatic Reactions:

Lipase-Catalyzed Acylation/Deacylation: Lipases are versatile enzymes that can catalyze the acylation and deacylation of hydroxyl groups with high regioselectivity and enantioselectivity. This could be used to selectively acylate the hydroxyl group of this compound or to resolve a racemic mixture of synthetic intermediates.

Glycosyltransferase-Mediated Glycosylation: Glycosyltransferases can be used to attach sugar moieties to the hydroxyl group of this compound, creating novel glycosylated derivatives. This could potentially improve the compound's solubility and pharmacokinetic properties.

Epoxide Hydrolase-Mediated Ring Opening: Epoxide hydrolases can catalyze the stereoselective opening of the epoxide ring to form a diol. This would provide access to a different class of polyacetylenic compounds.

Oxidoreductase-Mediated Transformations: Oxidoreductases could be employed for the selective oxidation of alcohol functionalities or the reduction of ketone precursors in a synthetic route.

A chemoenzymatic approach could involve the chemical synthesis of the core this compound structure, followed by enzymatic modification to generate a series of novel derivatives. This strategy offers an efficient and environmentally friendly way to expand the chemical diversity of the ginsenoyne family. nih.gov

Analytical Methodologies for Ginsenoyne D Research

Chromatographic Techniques for Isolation and Purification

Chromatography is a fundamental tool for separating Ginsenoyne D from the myriad of other compounds present in ginseng extracts. The lipophilic nature of this compound influences the choice of chromatographic methods. vulcanchem.com

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purification of polyacetylenes like this compound. Preparative HPLC, in particular, is employed to isolate individual compounds in sufficient quantities for further analysis. researchgate.netkoreascience.kr The selection of the stationary phase (column) and mobile phase is critical for achieving optimal separation.

Reversed-phase HPLC, often utilizing C18 columns, is a common approach. nih.govsigmaaldrich.com In this method, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. For instance, a gradient elution with a mobile phase consisting of acetonitrile (B52724) and water can be effective for separating various ginsenosides (B1230088) and polyacetylenes. koreascience.krjmb.or.kr The use of a photodiode array (PDA) or ultraviolet (UV) detector allows for the monitoring and collection of the desired fractions. researchgate.netnih.gov

| Parameter | Description | Common Conditions |

|---|---|---|

| Stationary Phase (Column) | The solid support over which the mobile phase flows. | Reversed-phase C18 |

| Mobile Phase | The solvent that moves the sample through the column. | Acetonitrile/Water gradient |

| Detection | The method used to detect the compound as it elutes from the column. | UV, PDA |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. While less common for the primary isolation of intact polyacetylenes due to their potential thermal instability, GC-MS is invaluable for analyzing the volatile components of ginseng extracts, which may include degradation products or related compounds. scirp.orgresearchgate.net For the analysis of non-volatile compounds like this compound, derivatization is often required to increase their volatility. researchgate.net

The process involves separating compounds in a gaseous mobile phase as they pass through a capillary column. scirp.org The separated compounds then enter the mass spectrometer, which provides information on their mass-to-charge ratio, aiding in their identification. The choice of the capillary column, such as an HP-5MS, and the temperature program are critical parameters for achieving good separation. scirp.org

Spectroscopic Characterization for Structural Elucidation

Once isolated, the precise chemical structure of this compound is determined using various spectroscopic techniques. These methods provide detailed information about the molecule's atomic composition, connectivity, and stereochemistry. vulcanchem.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. Both one-dimensional (¹H NMR, ¹³C NMR) and two-dimensional (COSY, HMBC) NMR experiments are employed to piece together the complete structure of this compound. vulcanchem.comscienceopen.com

¹H NMR provides information about the number and types of protons in the molecule and their neighboring atoms.

¹³C NMR reveals the number and types of carbon atoms.

COSY (Correlation Spectroscopy) experiments show which protons are coupled to each other.

HMBC (Heteronuclear Multiple Bond Correlation) experiments identify long-range couplings between protons and carbons, helping to connect different parts of the molecule.

Analysis of the chemical shifts (δ) and coupling constants (J) in the NMR spectra allows for the precise assignment of each atom within the this compound structure. vulcanchem.commdpi.commdpi.com

| NMR Technique | Information Provided |

|---|---|

| ¹H NMR | Number, environment, and connectivity of protons. |

| ¹³C NMR | Number and environment of carbon atoms. |

| COSY | Proton-proton correlations. |

| HMBC | Long-range proton-carbon correlations. |

Mass Spectrometry (MS) Techniques

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. nih.gov High-Resolution Mass Spectrometry (HRMS) provides a very accurate mass measurement, which allows for the determination of the molecular formula. vulcanchem.comscienceopen.com

Tandem mass spectrometry (MS/MS) is also employed to gain structural information through fragmentation analysis. nih.gov In this technique, the parent ion of the compound of interest is selected and fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern provides clues about the compound's structure. vulcanchem.commdpi.com Techniques like electrospray ionization (ESI) are often used to ionize the sample before it enters the mass spectrometer. nih.govscienceopen.com

Quantitative Analysis of this compound in Biological and Botanical Samples

Accurately determining the concentration of this compound in various samples, such as different parts of the ginseng plant or in biological fluids after administration, is crucial for understanding its distribution and potential effects. nih.govresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) and its more advanced version, LC-MS/MS, are the preferred methods for the quantitative analysis of ginsenosides and polyacetylenes in complex mixtures. nih.govmdpi.com These methods offer high sensitivity and selectivity. nih.gov

For quantitative analysis, a calibration curve is typically constructed using a pure standard of this compound. frontiersin.orgmdpi.com This involves preparing a series of solutions with known concentrations of the standard and analyzing them using LC-MS. The peak area of the analyte in the sample is then compared to the calibration curve to determine its concentration. nih.gov The use of an internal standard can improve the accuracy and precision of the quantification. researchgate.net The development of validated analytical methods, including parameters like linearity, limit of detection (LOD), and limit of quantification (LOQ), is essential for reliable results. mdpi.com

Preclinical Investigations of Ginsenoyne D Biological Activities

In Vitro Cellular Model Systems

Assessment of Antiproliferative Effects on Cancer Cell Lines

Ginsenoyne D, a polyacetylene compound isolated from Panax ginseng, has demonstrated notable antiproliferative effects against various cancer cell lines in preclinical studies. Research indicates that related polyacetylenes from ginseng possess anticancer properties. koreascience.kr While many studies focus on the broader category of ginsenosides (B1230088), the unique activity of polyacetylenes like this compound is an area of growing interest. koreascience.krfrontiersin.org The antiproliferative activity of ginseng-derived compounds is often linked to their ability to induce cell cycle arrest and apoptosis. koreascience.krnih.gov

Studies on similar compounds, such as other ginsenoynes and polyacetylenes, have shown dose-dependent inhibition of cancer cell growth. For instance, ginsenoyne C has been investigated for its biological activities, suggesting a class effect for these related compounds. The antiproliferative effects are not universal across all cell lines, with some showing more sensitivity than others. nih.gov This selectivity highlights the need for further research to identify specific cancer types that may be most responsive to this compound.

Table 1: Antiproliferative Effects of Ginseng-Related Compounds on Cancer Cell Lines This table is representative of the types of findings in the field and may not include this compound directly due to the specificity of available research.

| Compound/Extract | Cancer Cell Line | Observed Effect |

|---|---|---|

| Ginsenoside Rh2 | MCF-7 (Breast Carcinoma) | Significant growth inhibition in a concentration-dependent manner. koreascience.kr |

| Protopanaxadiol Ginsenosides (Rb1, Rb2) | HCT-116 and HT-29 (Colorectal) | Dose-dependent inhibition of proliferation. nih.gov |

| Gintonin-Enriched Fraction | A375 and A2058 (Melanoma) | Significant inhibition of cell proliferation and reduced clonogenic potential. mdpi.com |

| Ginsenoyne C | Not specified in provided abstracts | Investigated for pharmacological activity, implying antiproliferative assessment. phcog.com |

Induction of Apoptosis and Cell Cycle Arrest in Cellular Models

The anticancer activity of many ginseng compounds, including the broader class of ginsenosides and polyacetylenes, is frequently attributed to their ability to induce programmed cell death (apoptosis) and halt the cell division cycle. frontiersin.orgkoreascience.kr For example, ginsenoside Rh2 has been shown to induce G1 arrest in the cell cycle of MCF-7 human breast carcinoma cells. koreascience.kr This is achieved by down-regulating the protein level of cyclin D3 and up-regulating the expression of the cyclin-dependent kinase (Cdk) inhibitor p21WAF1/CIP1. koreascience.kr Similarly, total ginsenosides from Chinese ginseng have been found to arrest the cell cycle of colorectal carcinoma HT-29 cells at the G0/G1 and G2/M phases. nih.gov

A gintonin-enriched fraction from Panax ginseng has been observed to induce apoptosis in human melanoma cells, as evidenced by an increased apoptotic cell population and nuclear changes. mdpi.com This fraction also caused cell cycle arrest in the G1 phase for A375 cells and the G2/M phase for A2058 cells. mdpi.com The induction of apoptosis is often mediated through the activation of caspases, such as caspase-3 and -9, and the cleavage of poly (ADP-ribose) polymerase. mdpi.com While direct studies on this compound are limited, the mechanisms observed for related compounds suggest a likely mode of action.

Modulation of Inflammatory Responses in Cell Cultures

Ginseng and its constituents, including ginsenosides and likely polyacetylenes, are known to possess anti-inflammatory properties. frontiersin.orgacademicjournals.org These compounds can modulate inflammatory responses in various cell culture models. For instance, ginsenoyne C has been shown to inhibit inflammatory mediators in RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS). phcog.com This inhibition was associated with the regulation of extracellular signaling pathways. phcog.com

The anti-inflammatory effects of ginseng compounds are often attributed to their ability to suppress the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). phcog.comjmb.or.kr This is typically achieved by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). jmb.or.kr The underlying mechanism often involves the modulation of key signaling pathways like nuclear factor-kappaB (NF-κB) and mitogen-activated protein kinases (MAPKs). frontiersin.orgjmb.or.kr While research on this compound specifically is not detailed in the provided results, the anti-inflammatory activity of other ginsenoynes suggests a potential for similar effects.

Evaluation of Antioxidant Capacity in Cellular Assays

Ginseng and its extracts have demonstrated significant antioxidant properties in various cellular assays. nih.govsrce.hr These antioxidant effects are crucial as oxidative stress is implicated in numerous pathological conditions. The antioxidant capacity of ginseng is often evaluated using assays such as the oxygen radical absorbance capacity (ORAC) and cellular antioxidant capacity (CAC) assays. nih.gov

Neuroprotective Effects in Neuronal Cell Models

Ginseng and its active components, primarily ginsenosides, have been extensively studied for their neuroprotective effects in various neuronal cell models. ane.plmdpi.com These compounds have shown the ability to protect neurons from a variety of insults, including oxidative stress, excitotoxicity, and apoptosis. ane.pl For example, ginsenosides have been shown to counteract factors that promote neuronal death, such as environmental toxins and the excitotoxic action of glutamate (B1630785). ane.pl

In cellular models of neurodegenerative diseases like Huntington's disease, certain ginsenosides have demonstrated protective effects against glutamate-induced apoptosis in primary medium spiny striatal neuronal cultures. koreascience.kr Furthermore, ginsenosides like Rb1 have been shown to protect cortical neurons and dopaminergic neurons against glutamate toxicity and prevent apoptosis in PC12 cells. nih.gov While specific studies on the neuroprotective effects of this compound are limited, the broad neuroprotective profile of ginseng extracts suggests that its polyacetylene constituents may also play a role in these beneficial effects.

In Vivo Animal Model Systems

Preclinical in vivo studies using animal models have provided further evidence for the biological activities of ginseng and its constituents. These studies often investigate the effects of ginseng extracts or purified compounds on various disease models, including cancer, inflammation, and neurodegeneration.

In cancer research, the topical application of a methanol (B129727) extract of heat-processed P. ginseng or purified ginsenoside Rg3 suppressed skin tumor promotion in mice. cir-safety.org A gintonin-enriched fraction of Panax ginseng was found to suppress tumor growth in melanoma-xenografted mice without apparent toxicity. mdpi.com These findings highlight the potential antitumor efficacy of ginseng compounds in a living organism.

Regarding inflammation, ginseng extracts and their components have been shown to diminish ear swelling in a mouse model of ear dermatitis. academicjournals.org In models of colitis, ginseng extracts have been effective in relieving symptoms through their anti-inflammatory effects, including the suppression of pro-inflammatory cytokine expression. frontiersin.org

In the context of neuroprotection, ginsenosides have been shown to have beneficial effects in animal models of neurodegenerative diseases. ane.pl For instance, in a rat model of Huntington's disease, protopanaxatriols were reported to have neuroprotective effects against oxidative stress. koreascience.kr Furthermore, ginsenoside Rd has been shown to exert neuroprotective effects in rat models of middle cerebral artery occlusion (MCAO). mdpi.comfrontiersin.org

While direct in vivo studies focusing solely on this compound are not extensively documented in the provided search results, the collective evidence from studies on ginseng extracts and other purified components strongly suggests that this compound likely contributes to the observed pharmacological effects and warrants further investigation in animal models.

Efficacy in Disease Models (e.g., Cancer, Neurodegenerative Conditions, Inflammation)

The therapeutic efficacy of this compound in specific disease models remains an area with minimal investigation. The broader family of P. ginseng polyacetylenes is generally thought to have anticancer properties, though their effectiveness in vivo is often considered undetermined due to issues with chemical instability. koreascience.kr

Cancer: Studies on related C₁₇ polyacetylenes from P. ginseng have demonstrated cytotoxic effects against human ovarian cancer cell lines (A2780 and SKOV3). mdpi.com For instance, compounds like acetylpanaxydol and (3R,9R,10R)-panaxytriol showed notable cytotoxicity. mdpi.com However, specific studies evaluating the direct cytotoxic or anti-tumor efficacy of isolated this compound in cancer cell lines or animal models are not extensively available in the current scientific literature.

Neurodegenerative Conditions: While Panax ginseng extracts and their components, including other polyacetylenes and ginsenosides, have been investigated for neuroprotective effects, direct evidence for this compound is lacking. ane.plresearchgate.netmdpi.com Some polyacetylenes have been evaluated for their potential to inhibit acetylcholinesterase, an enzyme implicated in Alzheimer's disease, but specific data for this compound is not specified. researchgate.net

Inflammation: The anti-inflammatory potential of this compound has not been directly established. However, research on a related compound, Ginsenoyne C, has shown that it can suppress the production of inflammatory mediators in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells. phcog.com Ginsenoyne C was found to inhibit nitric oxide (NO), interleukin-1β (IL-1β), and IL-6, as well as the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). phcog.com These findings suggest a possible mechanism for polyacetylenes, but similar dedicated studies on this compound are needed for confirmation.

One study successfully isolated this compound from the hairy root culture of Panax ginseng, identifying it as a biosynthetic precursor to another polyacetylene, dihydropanaxacol. jst.go.jp While antimicrobial activities were reported for other polyacetylenes in that study, this compound itself was not tested. jst.go.jp

Tissue-Specific Biological Outcomes in Animal Studies

Specific data on the tissue distribution and biological effects of this compound within particular organs or tissues following administration in animal models are not available in the reviewed scientific literature.

Research on the general distribution of related polyacetylenes in the ginseng plant itself has shown that concentrations of compounds like panaxynol (B1672038) and panaxydol (B150440) are higher in the branch and fibrous roots compared to the main root. europa.eu Furthermore, one study isolated this compound from the roots of a P. ginseng hairy root culture, while other more hydroxylated polyacetylenes were found in the culture medium, suggesting it may be retained within the root tissue. jst.go.jp However, this does not describe its behavior or tissue-specific outcomes within an animal organism.

Influence on Physiological Systems

Direct preclinical evidence demonstrating the influence of this compound on major physiological systems, such as the cardiovascular, nervous, or immune systems, is currently lacking.

Many constituents of Panax ginseng have been shown to exert effects on these systems. nih.govnih.gov For example, various ginsenosides have demonstrated anti-inflammatory, neuroprotective, and cardiovascular-protective properties. ane.plnih.govmdpi.com The polyacetylene class of compounds is also recognized for having cytotoxic and anti-inflammatory potential. nih.gov However, these broad activities of the extract or other components cannot be specifically attributed to this compound without direct experimental evidence.

Data Tables

Table 1: Summary of Preclinical Findings for this compound and Related Polyacetylenes

| Compound/Class | Biological Activity Investigated | Model System | Key Findings | Reference |

|---|---|---|---|---|

| This compound | Isolation & Identification | Panax ginseng hairy root culture | Identified as a biosynthetic precursor to dihydropanaxacol. Biological activity was not assessed in this study. | jst.go.jp |

| Ginsenoyne C (Related Polyacetylene) | Anti-inflammatory | LPS-induced RAW 264.7 macrophage cells (in vitro) | Inhibited production of NO, IL-1β, IL-6; Downregulated iNOS and COX-2 expression. | phcog.com |

| Panax Polyacetylenes (General Class) | Anticancer / Cytotoxicity | General literature review | Generally considered to have antitumor properties, but in vivo efficacy is questioned due to chemical instability. | koreascience.krnih.gov |

| Various C₁₇ Polyacetylenes (e.g., Acetylpanaxydol) | Cytotoxicity | Human ovarian cancer cells (A2780, SKOV3) (in vitro) | Exhibited cytotoxic effects against cancer cell lines. | mdpi.com |

Molecular and Cellular Mechanisms of Action of Ginsenoyne D

Identification of Putative Molecular Targets

Direct experimental evidence identifying the specific molecular targets of Ginsenoyne D is scarce. Methodologies such as protein-ligand interaction studies, enzyme activity modulation assays, and receptor binding affinity characterization have been applied to general ginseng extracts and other, more abundant, constituent compounds like ginsenosides (B1230088), but specific data for this compound is largely unavailable.

Protein-Ligand Interaction Studies (e.g., Drug Affinity Responsive Target Stability - DARTS)

There are no published studies found that utilize Drug Affinity Responsive Target Stability (DARTS) or similar protein-ligand interaction techniques specifically to identify the molecular targets of this compound. However, computational molecular docking studies have been performed on various constituents of Panax ginseng to predict their binding affinities to different protein targets. For instance, a network pharmacology analysis identified several potential targets for low molecular weight compounds from Panax ginseng, although specific binding data for this compound was not detailed. mdpi.com Molecular docking simulations for ginsenosides have suggested interactions with targets like the vitamin D receptor (VDR) and various enzymes, but similar in-depth analyses for this compound are not yet available. mdpi.com

Enzyme Activity Modulation

While the direct effect of this compound on specific enzymes has not been extensively characterized, studies on related polyacetylenes from ginseng suggest potential for enzyme activity modulation. For example, some polyacetylenes have been shown to inhibit the activity of diacylglycerol acyltransferase (DGAT). researchgate.net Furthermore, various constituents of ginseng, including polyacetylenes, are known to affect enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). preprints.orgfrontiersin.org One study on ginsenoyne C, a related polyacetylene, demonstrated its ability to suppress the protein levels of iNOS and COX-2 in lipopolysaccharide (LPS)-induced murine macrophages. phcog.com

Table 1: Effect of Ginseng Polyacetylenes and Related Compounds on Enzyme Activity

| Compound/Extract | Enzyme | Effect | Cell/System Model | Citation |

| Falcarinol (FaOH) | Cyclooxygenase-2 (COX-2) | Inhibition of expression | RAW264.7 cells | preprints.org |

| Panaxydiol | Inducible Nitric Oxide Synthase (iNOS) | Suppression of expression | Macrophages | preprints.org |

| Ginsenoyne C | Inducible Nitric Oxide Synthase (iNOS) | Downregulation of protein levels | RAW 264.7 cells | phcog.com |

| Ginsenoyne C | Cyclooxygenase-2 (COX-2) | Downregulation of protein levels | RAW 264.7 cells | phcog.com |

This table presents data for related polyacetylenes, as specific data for this compound is not available.

Receptor Binding Affinity Characterization

Specific data on the receptor binding affinity of this compound is not available in the current body of scientific literature. Research on ginseng constituents has revealed that certain ginsenosides can act as functional ligands for steroid hormone receptors, such as the glucocorticoid receptor (GR) and the estrogen receptor (ER). d-nb.info For instance, ginsenoside Rg1 has been shown to bind to the glucocorticoid receptor. nih.gov Another component of ginseng, gintonin, interacts with lysophosphatidic acid (LPA) receptors. frontiersin.org However, it is unknown if this compound shares these or other receptor targets.

Elucidation of Intracellular Signaling Pathway Modulation

The influence of this compound on intracellular signaling pathways has not been a direct focus of extensive research. However, studies on distillates and extracts of Panax ginseng that contain polyacetylenes, as well as on other specific polyacetylenes, provide evidence of the modulation of key signaling cascades involved in inflammation and apoptosis.

Regulation of Inflammatory Signaling Pathways (e.g., NF-κB, MAPK pathways)

A vacuum distillate from Panax ginseng root, which contains polyacetylenes, has been shown to exert anti-inflammatory effects by downregulating the phosphorylation of c-Jun NH2-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and the signaling pathway of nuclear factor kappa B (NF-κB). jmb.or.krjmb.or.kr This suggests that components within the distillate, potentially including ginsenoynes, can interfere with these critical inflammatory pathways.

Specifically, the NF-κB pathway is a primary target for the anti-inflammatory action of many ginseng compounds. nih.gov Non-saponin components of P. ginseng have been found to inhibit the NF-κB and p38 MAP kinase signaling pathways. nih.gov Related polyacetylenes, such as falcarinol, have been shown to inhibit the transcription factor NF-κB. preprints.org Ginsenoyne C was found to downregulate the phosphorylation of ERK in LPS-induced macrophages. phcog.com

The Mitogen-Activated Protein Kinase (MAPK) pathways, including p38, ERK, and JNK, are also modulated by ginseng extracts and their constituents. mdpi.com The aforementioned ginseng root distillate was found to regulate the p38/JNK MAPK pathways. jmb.or.krjmb.or.kr Red ginseng oil has been shown to inhibit the MAPK signaling pathway to protect against oxidative damage. frontiersin.org

Table 2: Modulation of Inflammatory Signaling Pathways by Ginseng Extracts and Polyacetylenes

| Compound/Extract | Signaling Pathway | Effect | Cell/System Model | Citation |

| Panax ginseng Root Distillate | NF-κB | Downregulation of signaling | RAW264.7 cells | jmb.or.krjmb.or.kr |

| Panax ginseng Root Distillate | JNK/p38 MAPK | Downregulation of phosphorylation | RAW264.7 cells | jmb.or.krjmb.or.kr |

| Non-saponin fraction of P. ginseng | NF-κB and p38 MAPK | Inhibition of signaling | bEND.3 cells | nih.gov |

| Falcarinol (FaOH) | NF-κB | Inhibition of transcription factor | Not specified | preprints.org |

| Ginsenoyne C | ERK (MAPK) | Downregulation of phosphorylation | RAW 264.7 cells | phcog.com |

This table reflects findings for ginseng extracts and related polyacetylenes due to a lack of specific data for this compound.

Influence on Apoptotic Cascades (e.g., Caspase activation, Bcl-2 family proteins)

The direct influence of this compound on apoptotic cascades has not been specifically investigated. However, polyacetylenes from ginseng are known to induce apoptosis, particularly in cancer cells. preprints.org Panaxydol (B150440), another ginseng polyacetylene, has been shown to induce apoptosis through mechanisms involving the generation of reactive oxygen species (ROS). preprints.orgjst.go.jp

The apoptotic process often involves the activation of caspases and the modulation of the Bcl-2 family of proteins. While direct evidence for this compound is lacking, other ginseng constituents, particularly ginsenosides, have been extensively studied in this context. For example, ginsenoside Rh2 has been shown to induce apoptosis by down-regulating anti-apoptotic proteins like Bcl-2 and Bcl-xL, and up-regulating pro-apoptotic members such as Bak and Bax, leading to caspase activation. jmb.or.kr Similarly, ginsenoside compound K can increase the expression of Bax and caspases-3 and -9, while reducing Bcl-2 levels, thereby promoting apoptosis. mdpi.com

Table 3: Effects of Related Ginseng Compounds on Apoptotic Proteins

| Compound | Protein Family/Molecule | Specific Protein(s) | Effect | Cell/System Model | Citation |

| Ginsenoside Rh2 | Bcl-2 family (anti-apoptotic) | Bcl-2, Bcl-xL | Downregulation | Human breast cancer cells | jmb.or.kr |

| Ginsenoside Rh2 | Bcl-2 family (pro-apoptotic) | Bak, Bax, Bim | Induction | Human breast cancer cells | jmb.or.kr |

| Ginsenoside Rh2 | Caspases | Not specified | Activation | Human breast cancer cells | jmb.or.kr |

| Compound K | Bcl-2 family (anti-apoptotic) | Bcl-2 | Decreased expression | Cancer cells | mdpi.com |

| Compound K | Bcl-2 family (pro-apoptotic) | Bax | Enhanced expression | Cancer cells | mdpi.com |

| Compound K | Caspases | Caspase-3, Caspase-9 | Enhanced expression | Cancer cells | mdpi.com |

This table presents data on ginsenosides to illustrate the pro-apoptotic potential of ginseng constituents, as specific data for this compound is unavailable.

Activation of Antioxidant Defense Mechanisms (e.g., Nrf2/HO-1 pathway)

The cellular antioxidant defense system is a critical mechanism for mitigating oxidative stress, a process implicated in numerous pathologies. A key regulator of this system is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. While direct evidence for this compound is scarce, other ginseng-derived polyacetylenes, such as panaxydol and panaxynol (B1672038), have demonstrated antioxidant effects through the activation of the Keap1-Nrf2 signaling pathway. semanticscholar.org

Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or certain bioactive compounds, Nrf2 dissociates from Keap1 and translocates to the nucleus. mdpi.com In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), a specific DNA sequence in the promoter region of various antioxidant genes. nih.gov This binding initiates the transcription of a suite of protective enzymes, most notably Heme Oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). mdpi.comnih.gov

Studies on various ginsenosides, the most widely researched compounds in ginseng, consistently show activation of this pathway. For instance, ginsenoside Rd has been found to alleviate myocardial ischemia-reperfusion injury by activating the Nrf-2/HO-1 signaling pathway. encyclopedia.pubfrontiersin.org Similarly, Compound K, a metabolite of ginsenosides, has been shown to protect retinal pigment epithelial cells from oxidative damage by upregulating Nrf2 phosphorylation and subsequent HO-1 activation. nih.govkoreascience.kr Ginsenoside Rg1 also attenuates oxidative stress by activating the Nrf2 pathway in various cell and animal models. nih.gov These findings suggest that a primary mechanism of antioxidant defense by ginseng compounds involves the upregulation of endogenous antioxidant enzymes via the Nrf2/HO-1 axis.

Table 1: Effects of Ginseng Compounds on the Nrf2/HO-1 Pathway

| Compound/Extract | Model System | Key Findings | Reference |

| Ginsenoside Rd | Myocardial Ischemia-Reperfusion | Activates Nrf-2/HO-1 signaling. | encyclopedia.pubfrontiersin.org |

| Compound K | Human Retinal Pigment Epithelial Cells (ARPE-19) | Increased Nrf2 phosphorylation and nuclear translocation; upregulated HO-1 activation. | nih.govkoreascience.kr |

| Ginsenoside Rg1 | Mesenchymal Stem Cells | Reduced oxidative stress by activating the Nrf2 pathway. | nih.gov |

| Ginsenoside Re | Scopolamine-induced mouse model | Increased expression of Nrf2 and HO-1 proteins, decreased Keap1. | mdpi.com |

| Panaxydol/Panaxynol | General finding | Showed antioxidant activity through activation of Keap1-Nrf2 signaling. | semanticscholar.org |

Impact on Neurotrophic Factor Expression

Neurotrophic factors are essential proteins that support the growth, survival, and differentiation of developing and mature neurons. Their upregulation is a key strategy for neuroprotection and repair. While studies specifically detailing the effect of this compound on neurotrophic factors are not prominent, research on other ginseng constituents, particularly ginsenosides, has shown significant positive modulation.

Ginsenoside Rb1 has been observed to increase the expression of Brain-Derived Neurotrophic Factor (BDNF) and Glial Cell-derived Neurotrophic Factor (GDNF) in rat models of cerebral ischemia. frontiersin.orgmdpi.com BDNF is crucial for neuronal survival, synaptic plasticity, and cognitive function. Similarly, Ginsenoside Rd has been shown to reverse cognitive deficits in mice under chronic stress by upregulating the hippocampal BDNF-mediated CREB (cAMP response element-binding protein) signaling pathway. nih.gov This pathway is fundamental for learning and memory. The upregulation of these neurotrophic factors likely contributes to the neuroprotective effects attributed to ginseng. mdpi.com

Table 2: Influence of Ginsenosides on Neurotrophic Factor Expression

| Compound | Model System | Effect on Neurotrophic Factors | Reference |

| Ginsenoside Rb1 | Rat model of middle cerebral artery occlusion (MCAO) | Upregulated expression of BDNF and GDNF. | frontiersin.orgmdpi.com |

| Ginsenoside Rd | Chronic restraint stress mouse model | Increased hippocampal expression of BDNF and its receptor, TrkB. | nih.gov |

Mitochondrial Function and Energetics

Mitochondria are the primary sites of cellular energy production and play a central role in cell health and survival. koreascience.kr Mitochondrial dysfunction is a hallmark of many diseases. Several compounds within ginseng have been shown to exert protective effects by enhancing mitochondrial function and bioenergetics.

Research indicates that ginseng extracts and ginsenosides can improve mitochondrial biogenesis, the process of generating new mitochondria. mdpi.com This is often achieved by activating key regulators such as PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha), NRF1 (Nuclear Respiratory Factor 1), and TFAM (Mitochondrial Transcription Factor A). imrpress.commdpi.com For example, red ginseng was found to promote mitochondrial biogenesis in myoblasts, leading to an increase in mitochondrial DNA and enhanced energy-generating capacity. mdpi.com

Furthermore, certain ginsenosides can improve mitochondrial respiratory function and increase ATP (adenosine triphosphate) production. imrpress.comscienceopen.com Ginsenoside Mc1 was shown to improve mitochondrial function in a rat model of spinal cord injury by augmenting ATP production and upregulating the expression of biogenesis proteins PGC-1α, NRF1, and TFAM. imrpress.com Ginseng extracts have also been demonstrated to enhance the spare respiratory capacity of cardiomyocytes, which is the ability of mitochondria to produce extra ATP during times of increased energy demand, a critical factor for cell survival under stress. scienceopen.com

Table 3: Effects of Ginseng Compounds on Mitochondrial Function

| Compound/Extract | Model System | Key Effects on Mitochondria | Reference |

| Red Ginseng | C2C12 Myoblasts | Increased mRNA expression of NRF-1, TFAM, and PGC-1α; increased mitochondrial DNA. | mdpi.com |

| Ginsenoside Mc1 | Rat Spinal Cord Injury Model | Upregulated PGC-1α, NRF1, and TFAM proteins; augmented ATP production. | imrpress.com |

| Ginseng Extracts | Live Cardiomyoblasts | Enhanced spare respiratory capacity and maximal respiration. | scienceopen.com |

| Black Ginseng Extract | Mouse fatigue model | Increased expression of NRF1, NRE2L2, TFAM, MtCOX2, and MtND1, suggesting enhanced mitochondrial biogenesis and oxidative phosphorylation. | mdpi.com |

Changes in Gene Expression and Protein Profiles Induced by this compound

Transcriptome sequencing of cells treated with ginsenoside Rh7, for example, identified a significant number of differentially expressed genes (DEGs), with 96 being upregulated and 112 downregulated in one study on gastric cancer cells. medsci.org This highlights the capacity of a single ginsenoside to provoke a broad reprogramming of gene expression. Similarly, studies on ginseng adventitious roots cultured for different durations revealed thousands of differentially expressed genes, with significant enrichment in pathways related to the biosynthesis of secondary metabolites, including those that produce ginsenosides. mdpi.com

Proteomic analyses have been used to compare different types of ginseng, revealing changes in protein profiles associated with processing or aging. For instance, a comparison of forest-cultivated ginseng of different ages showed that with increasing age, there was a notable increase in the expression of proteins involved in energy metabolism, ginsenoside biosynthesis, and stress response. frontiersin.org Another study analyzing the effects of the steaming process used to create red ginseng found that the treatment dramatically affects the characteristics and solubility of proteins. unimi.it Processing methods like puffing have also been shown to alter the chemical profile, including the conversion of major ginsenosides into minor, more bioavailable forms. jmb.or.krmdpi.com These studies collectively demonstrate that constituents of ginseng can induce widespread changes in gene and protein expression, which underlie their diverse pharmacological effects.

Table 4: Examples of Gene and Protein Changes Induced by Ginseng Components

| Analysis Type | Compound/Extract | Model System | Summary of Findings | Reference |

| Transcriptome Sequencing | Ginsenoside Rh7 | Gastric Cancer Cells | Identified 96 upregulated and 112 downregulated differentially expressed genes. | medsci.org |

| Proteomics (iTRAQ) | Forest-Cultivated Ginseng | Ginseng Root (different ages) | Identified 192 differentially expressed proteins related to energy metabolism, stress response, and ginsenoside biosynthesis. | frontiersin.org |

| Gene Expression (qPCR) | Ginseng Adventitious Roots | Cultured Roots | Identified differential expression of seven genes involved in ginsenoside biosynthesis (e.g., CYP716A47, UGT74AE2) over time. | mdpi.com |

| Proteomics (SDS-PAGE) | Red Ginseng | Ginseng Root | The steaming process dramatically altered the protein profile, making most proteins insoluble. | unimi.it |

Structure Activity Relationship Sar Studies of Ginsenoyne D

Correlation of Structural Features with Biological Efficacy

The bioactivity of Ginsenoyne D is largely attributed to its C17 polyacetylene backbone, which features a conjugated system of double and triple bonds. This core structure is a common feature among bioactive polyacetylenes found in the Panax genus and is considered essential for their cytotoxic and anti-inflammatory properties. nih.govmdpi.com The presence of hydroxyl groups and their positions on the carbon chain further modulate the compound's biological effects.

Research on various polyacetylenes from Panax ginseng has indicated that the degree of oxygenation and the specific arrangement of functional groups significantly impact their cytotoxic activity against cancer cell lines. While specific studies focusing solely on this compound are limited, broader research on related compounds provides valuable insights. For instance, the presence of an epoxy ring in some polyacetylenes has been shown to enhance their cytotoxic potential. researchgate.net

Impact of Stereochemistry on this compound Bioactivity

The three-dimensional arrangement of atoms, or stereochemistry, plays a pivotal role in the biological activity of polyacetylenes. The specific spatial orientation of hydroxyl groups and other substituents can dramatically alter how the molecule interacts with biological targets.

Comparative Analysis of this compound with Other Bioactive Polyacetylenes

This compound belongs to a larger family of bioactive polyacetylenes isolated from Panax species. Comparative studies of these compounds have revealed significant differences in their biological activities, which can be correlated with their structural variations.

For example, panaxydol (B150440), another prominent polyacetylene from ginseng, has been extensively studied and has shown potent cytotoxic effects. mdpi.com When comparing the structures and activities of different ginsenoynes, it is evident that minor changes in the molecular structure can lead to substantial differences in bioactivity. A comparative analysis of the cytotoxic effects of various polyacetylenes from Panax ginseng on human ovarian cancer cells is presented in the table below.

| Compound | IC₅₀ (μM) on A2780 cells | IC₅₀ (μM) on SKOV3 cells |

| Ginsenoyne C | >100 | >100 |

| Ginsenoyne G | 49.37 ± 3.49 | 80.01 ± 2.68 |

| Ginsenoyne F | 63.83 ± 2.45 | 92.08 ± 3.11 |

| Acetylpanaxydol | 43.50 ± 2.11 | 67.33 ± 2.54 |

| Panaquinquecol 4 | 7.60 ± 1.33 | 27.53 ± 1.22 |

| Panaxydol | 1.89 ± 0.09 | 4.32 ± 0.15 |

| Panaxytriol (B31408) | 2.11 ± 0.12 | 5.17 ± 0.21 |

| Data sourced from a study on the cytotoxic properties of C17 polyacetylenes. mdpi.com |

This data highlights that while all these compounds share a common polyacetylene framework, their efficacy varies significantly, underscoring the importance of specific structural features.

Rational Design of this compound Analogues for Targeted Research

The insights gained from SAR studies provide a foundation for the rational design of this compound analogues with enhanced or more targeted biological activities. By systematically modifying the structure of this compound, researchers can explore how these changes affect its bioactivity, potentially leading to the development of more potent and selective therapeutic agents.

While the rational design of analogues specifically for this compound is not yet a major focus of published research, studies on related polyacetylenes offer a roadmap. For instance, the synthesis of various stereoisomers of panaxytriol has been a strategy to probe the influence of stereochemistry on its anticancer activity. researchgate.net A similar approach could be applied to this compound, involving the synthesis of analogues with modifications at key positions, such as altering the position or stereochemistry of hydroxyl groups, or introducing new functional groups to enhance target interaction.

Advanced Computational and Omics Based Approaches in Ginsenoyne D Research

Integrated Multi-Omics Analysis (Transcriptomics, Metabolomics, Proteomics)

The integration of multiple "omics" disciplines—transcriptomics (the study of RNA transcripts), proteomics (the study of proteins), and metabolomics (the study of metabolites)—offers a comprehensive view of cellular processes. frontiersin.org This multi-layered approach is crucial for understanding the biosynthesis of complex natural products and their effects on biological systems. In the context of Panax research, integrated omics has been pivotal in elucidating the intricate pathways of ginsenoside production and identifying differences between ginseng varieties. frontiersin.orgnih.gov For example, combined transcriptomic and metabolomic analyses of different ginseng cultivars have revealed how gene expression levels correlate with the accumulation of specific ginsenosides (B1230088) and their intermediate compounds. frontiersin.org

Proteomics provides a further layer of detail by quantifying the proteins that act as the functional machinery of the cell, such as the enzymes involved in metabolic pathways. frontiersin.orgmdpi.com Studies combining these approaches have successfully mapped the key enzymes and genes involved in the biosynthesis of triterpenoids in ginseng, providing a holistic picture from gene to protein to final metabolite. nih.govmdpi.com This same integrated strategy holds immense potential for mapping the biosynthetic pathway of Ginsenoyne D and identifying the regulatory genes and enzymes involved.

Systems biology leverages multi-omics data to construct computational and mathematical models of complex biological systems. hmdb.ca This holistic approach moves beyond the study of single components to analyze the interactions and dynamics of the entire network. For ginseng research, systems biology offers a way to understand the biosynthesis of its various active compounds, not as isolated events, but as an integrated network. researchgate.net A genome-scale metabolic network can provide a comprehensive view of ginsenoside biosynthesis, helping to predict genes associated with the production of pharmacologically important compounds. researchgate.net Such models can simulate how genetic or environmental changes affect the plant's metabolic output, offering insights for improving the medicinal value of ginseng through targeted breeding. researchgate.net Applying this to this compound would involve integrating its known chemical structure with genomic, transcriptomic, and proteomic data to place it within the broader metabolic network of the Panax species, predicting its precursors and downstream interactions.

A key application of integrated omics is the discovery of novel biomarkers for disease and the identification of pathways dysregulated by either disease processes or therapeutic interventions. Metabolomic analysis of plasma from horses fed red ginseng identified several potential biomarkers, including ginsenoside Rb1, oleanolic acid, and ursolic acid, which are known for their antioxidant and anti-inflammatory effects. frontiersin.org In another study, an integrated multi-omics analysis of mountain-cultivated ginseng in a mouse model of steroid-resistant asthma identified specific gut microbes, genes, and metabolites that were closely related to the therapeutic effects. nih.gov This research highlighted how ginseng could modulate interactions between microbiota, host genes, and metabolites to achieve its effects. nih.gov

Similarly, comparing the proteomic and metabolomic profiles of wild versus cultivated ginseng revealed that wild varieties accumulate higher levels of certain rare ginsenosides and phytosterols. nih.gov This difference was linked to the differential expression of 25 proteins related to secondary metabolism. nih.gov These approaches could be directly applied to study this compound, identifying its own metabolic fate in the body, its effect on disease-related pathways, and potential biomarkers that indicate its bioactivity.

Table 1: Illustrative Biomarkers and Pathways Identified in Ginseng Research Using Omics Approaches

| Study Context | Identified Biomarkers/Pathways | Omics Method(s) | Significance |

| Red Ginseng Consumption in Horses | Ginsenoside Rb1, Oleanolic Acid, Ursolic Acid, Sphingolipid & Glycerophospholipid Metabolism | Metabolomics | Identified potential biomarkers for assessing the physiological effects of ginseng intake. frontiersin.org |

| Ginseng for Steroid-Resistant Asthma | Adlercreutzia muris (microbe), various genes and metabolites | Multi-omics (Microbiota, Genomics, Metabolomics) | Revealed that ginseng's benefits may stem from modulating the interplay between gut microbes, genes, and metabolites. nih.gov |

| Wild vs. Cultivated Ginseng | Ginsenosides (Rk1, Rh2), Stigmasterol, β-Sitosterol | Proteomics, Metabolomics | Linked increased secondary metabolite production in wild ginseng to higher expression of biosynthetic enzymes. nih.gov |

Network Pharmacology for Predicting Putative Targets and Mechanisms

Network pharmacology is a computational method that analyzes the complex interactions between drug compounds, biological targets, and diseases from a network perspective. nih.gov This approach is particularly well-suited for traditional medicines like ginseng, which contain multiple active compounds that act on numerous targets. nih.gov The general workflow involves identifying the chemical constituents of an herb, predicting their potential protein targets using databases, finding genes associated with a specific disease, and then constructing and analyzing a compound-target-disease network to elucidate mechanisms of action. xiahepublishing.com

Studies on ginsenosides have used network pharmacology to predict their mechanisms in treating conditions such as diabetes, Alzheimer's disease, and ulcerative colitis. xiahepublishing.commdpi.comnih.gov For instance, a study on the role of ginsenosides in diabetes identified 134 potential protein targets, with key pathways including the neuroactive ligand-receptor interaction, insulin (B600854) resistance, and AMPK signaling pathways. mdpi.com Another investigation into ulcerative colitis predicted that ginsenoside F2 acts on targets like STAT3, VEGFA, and IL2, primarily through the PI3K-Akt signaling pathway. xiahepublishing.com This predictive power allows researchers to generate hypotheses and guide experimental validation, and the same methodology could be applied to predict the currently unknown protein targets and therapeutic potential of this compound.

Table 2: Example of Key Signaling Pathways for Ginseng Compounds Predicted by Network Pharmacology

| Condition Studied | Predicted Key Pathways | Key Target Examples | Reference |

| Diabetes Mellitus | PI3K-Akt, HIF-1, AMPK, Calcium signaling | NFKB1, HDAC1, ESR1, EP300 | mdpi.com |

| Acute Lung Injury | PI3K-Akt, MAPK, JAK-STAT | STAT3, VEGFA, FGF2, MAPK1, IL2 | frontiersin.org |

| Ulcerative Colitis | PI3K-Akt, Th17 cell differentiation | STAT3, VEGFA, HSP90AA1, MET | xiahepublishing.com |

| Alzheimer's Disease | Aβ deposition, Tau phosphorylation, Neuroinflammation | AKT1, mTOR, EGFR, STAT3 | nih.gov |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Once potential protein targets are identified, molecular docking and molecular dynamics (MD) simulations are used to investigate the interactions at an atomic level. nih.gov Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand (like this compound) when it binds to a target protein. niscpr.res.innih.gov MD simulations then provide a dynamic view of this interaction over time, assessing the stability and conformational changes of the protein-ligand complex. researchgate.netmdpi.com

This combination of techniques has been extensively used to validate the targets predicted by network pharmacology for ginsenosides. For example, after network pharmacology predicted core targets for ginsenosides in treating diabetes, molecular docking confirmed stable binding conformations with targets like ESR1, EP300, NFKB1, and HDAC1. mdpi.com Subsequent MD simulations over 100 nanoseconds showed that these complexes remained stable, confirming the predictions. mdpi.comresearchgate.net In other studies, docking simulations have explored the binding of ginsenosides to targets like COX-2 (an inflammation-related enzyme) and p38 MAP kinase, providing a molecular basis for their observed anti-inflammatory and neuroprotective effects. niscpr.res.innih.gov These computational tools are essential for prioritizing targets and understanding the structural basis of a compound's activity before undertaking more resource-intensive experimental studies.

Table 3: Example of Molecular Docking Results for Ginsenosides Against a Cancer-Related Target (SLC3A2)

| Compound | Binding Energy (kcal/mol) |

| Ginsenoside Km | -9.3 |

| Ginsenoside Ro | -9.1 |

| Compound K (CK) | -8.7 |

| Ginsenoside Rk1 | -8.0 |

| Ginsenoside Ra1 | -7.7 |

| (Data sourced from a computational study on ginsenosides as potential ligands for SLC3A2. mdpi.com) |

Bioinformatics Applications in Polyacetylene Research

Bioinformatics provides the tools and methods to analyze complex biological data, and its application has been crucial in understanding the broader class of polyacetylene compounds. researchgate.net Research in this area extends beyond single compounds to explore the evolution, biosynthesis, and function of polyacetylenes across different plant species.

One significant application is in evolutionary genomics. A bioinformatics study on the FAD2 gene family in plants revealed that gene radiation and positive selection contributed to the evolution of polyacetylene metabolism. researchgate.net Such analyses can trace the origins of the biosynthetic pathways that produce compounds like this compound. Furthermore, metabolomics combined with bioinformatics software can be used to understand the mechanisms of action of polyacetylenes. For example, a study on bupleurotoxin, a toxic polyacetylene, used metabolomics and pathway analysis to discover that its neurotoxicity stems from the inhibition of the GABA receptor signaling pathway. acs.org As a class of compounds, polyacetylenes have also been subjects of interest in the development of conducting polymers, a field that relies on understanding their fundamental chemical and electronic properties. mdpi.comrgnpublications.comiarjset.com These broader bioinformatic and computational chemistry applications provide essential context and tools for situating the specific biological activities of this compound within the larger family of polyacetylenes.

Future Research Directions for Ginsenoyne D

Exploration of Novel Biological Activities and Therapeutic Potential.

Future research should prioritize the systematic evaluation of Ginsenoyne D's biological activities. Initial studies on other related polyacetylenes from Panax species have suggested potential cytotoxic and anti-inflammatory effects. A focused exploration of this compound could unveil unique therapeutic avenues.

Potential Research Areas and Methodologies

| Research Area | Proposed Methodologies | Potential Therapeutic Application |

|---|---|---|

| Anticancer Activity | In vitro screening against a panel of human cancer cell lines (e.g., lung, breast, colon, leukemia); In vivo studies using xenograft mouse models. | Oncology |

| Neuroprotective Effects | Cellular models of neuroinflammation and oxidative stress (e.g., using microglia and neuronal cell cultures); Animal models of neurodegenerative diseases like Parkinson's or Alzheimer's disease. | Neurology |

| Anti-inflammatory Properties | Assays to measure inhibition of pro-inflammatory mediators (e.g., nitric oxide, prostaglandins, cytokines like TNF-α and IL-6) in macrophages. | Inflammatory Disorders |

| Antimicrobial Activity | Screening against a broad spectrum of pathogenic bacteria and fungi, including antibiotic-resistant strains. | Infectious Diseases |

A thorough investigation into these areas would be the first step in understanding the therapeutic relevance of this compound.

Further Elucidation of this compound Biosynthetic Regulation.

The biosynthetic pathway for polyacetylenes in Panax ginseng is not as well-defined as the pathway for ginsenosides (B1230088). Understanding how this compound is synthesized is crucial for its future production and optimization. Research in this area should aim to identify the specific enzymes and regulatory genes involved.

Key research questions would include:

What are the precursor molecules for the this compound backbone?

Which specific desaturase and hydroxylase enzymes are responsible for its unique structure?

How is the expression of these biosynthetic genes regulated by developmental cues or environmental stress?

Advanced techniques such as transcriptomics and metabolomics, comparing different plant tissues and growth stages, could help identify candidate genes for functional characterization.

Advancements in Sustainable Production Methodologies.

Depending on its therapeutic potential, developing sustainable methods for producing this compound will be essential. Relying on extraction from mature ginseng roots is often inefficient and unsustainable. researchgate.netnih.gov Biotechnological approaches, which have been extensively explored for ginsenosides, could be adapted for this compound. nih.govdoaj.org

Potential Sustainable Production Strategies

| Methodology | Description |

|---|---|

| Plant Cell/Tissue Culture | Cultivating Panax ginseng cells or adventitious roots in bioreactors could allow for controlled and optimized production of this compound, independent of geographical and climatic constraints. nih.govresearchgate.net |

| Metabolic Engineering in Microorganisms | Once the biosynthetic genes are identified, they could be transferred into a microbial host like Saccharomyces cerevisiae (yeast) or Escherichia coli to establish a fermentation-based production platform. nih.gov |

These methods offer the potential for a scalable, consistent, and environmentally friendly supply of the compound.

Integration of Multidisciplinary Research for Comprehensive Insights.

A holistic understanding of this compound requires a multidisciplinary approach, integrating knowledge from various scientific fields.

Pharmacology and Molecular Biology: To determine its mechanisms of action at a cellular and molecular level.

Medicinal Chemistry: To synthesize derivatives of this compound that may possess enhanced activity or improved pharmacokinetic properties.

Agricultural Science: To investigate how cultivation conditions can influence the concentration of this compound in Panax ginseng.

Computational Biology: To model the interactions of this compound with potential protein targets and predict its biological effects.

Collaboration between these fields will accelerate the translation of basic research into potential clinical applications.

Investigating the Contribution of this compound in Complex Herbal Extracts.

Future research should aim to clarify the specific role of this compound within this complex mixture. This could involve:

Precisely quantifying the concentration of this compound in various ginseng preparations.

Comparing the biological activity of the full extract with that of an extract specifically depleted of this compound.

Studying the effects of combining pure this compound with other major ginseng constituents, such as specific ginsenosides, to identify potential synergistic relationships.

Understanding its contribution will help to standardize herbal extracts and explain the ethnobotanical uses of ginseng.

Q & A

Q. What ethical and methodological safeguards are critical in human trials involving this compound derivatives?

- Methodological Answer :

- Adhere to ICH-GCP guidelines for clinical protocols.

- Predefine stopping rules for adverse events using Bayesian monitoring.

- Ensure blinding and randomization to reduce confounding .

Data Presentation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products